Cas no 1804849-49-7 (Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate)
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate
- ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
- Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C12H9BrF3NO2/c1-2-19-11(18)7-3-8(6-17)9(5-13)10(4-7)12(14,15)16/h3-4H,2,5H2,1H3
- InChI Key: FXFCZWATXJNBHH-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(C(=O)OCC)=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 377
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017527-250mg |
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1804849-49-7 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015017527-500mg |
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1804849-49-7 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015017527-1g |
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1804849-49-7 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1804849-49-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate, identified by its CAS number 1804849-49-7, is a significant compound in the realm of pharmaceutical chemistry. Its molecular structure, featuring a benzoate backbone with substituents such as bromomethyl and trifluoromethyl, makes it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its utility in constructing complex scaffolds that are pivotal in drug discovery and development.
The bromomethyl group attached to the benzoate ring provides a reactive site for further functionalization, enabling the introduction of diverse pharmacophores. This feature is particularly advantageous in medicinal chemistry, where selective modifications are often required to optimize drug efficacy and selectivity. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in drug design. These attributes make Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate a cornerstone in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their unique physicochemical properties. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate drug-receptor interactions and improve pharmacokinetic profiles. Studies have shown that compounds incorporating this moiety often exhibit enhanced binding affinity and prolonged half-life, making them attractive candidates for clinical development. Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate serves as a key building block in synthesizing such fluorinated derivatives.
The cyano group at the 3-position of the benzoate ring adds another layer of reactivity to this compound. It can undergo various transformations, including reduction to an amine or nucleophilic addition reactions, which are commonly employed in synthetic chemistry. These reactions allow for the introduction of additional functional groups, further diversifying the chemical space accessible through this intermediate. The versatility of Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate makes it indispensable in both academic research and industrial drug development.
The pharmaceutical industry has increasingly recognized the importance of sustainable and efficient synthetic routes. Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate aligns with these trends by providing a streamlined approach to accessing complex molecular architectures. Its use in multi-step syntheses has been demonstrated to reduce reaction times and improve yields, thereby contributing to more cost-effective and environmentally friendly drug production processes.
In conclusion, Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1804849-49-7) is a multifaceted compound with significant applications in pharmaceutical synthesis. Its unique structural features, including the bromomethyl, trifluoromethyl, and cyano groups, make it a powerful tool for constructing novel bioactive molecules. The ongoing research into fluorinated aromatic compounds further underscores its importance in modern drug discovery. As the field continues to evolve, Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate is poised to remain at the forefront of pharmaceutical innovation.
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